molecular formula C24H40O4 B587227 Chenodeoxycholic Acid-d5 (Major) CAS No. 52840-12-7

Chenodeoxycholic Acid-d5 (Major)

Cat. No.: B587227
CAS No.: 52840-12-7
M. Wt: 397.611
InChI Key: RUDATBOHQWOJDD-FVAYXOGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chenodeoxycholic Acid-d5 (Major) is a stable isotope labelled compound. It is a derivative of steroids and hormones . It is also known as (3α,5β,7α)-3,7-Dihydroxycholan-24-oic Acid-d5, (+)-Chenodeoxycholic Acid-d5 . The molecular formula is C24H35D5O4 and the molecular weight is 397.6 .


Synthesis Analysis

Chenodeoxycholic acid is synthesized in the liver from cholesterol . Treatment with CDCA causes deregulation of transcripts involved in bile acid metabolism . A synthesis method for chenodeoxycholic acid involves preparation of 12-oxo Chenodiol .


Molecular Structure Analysis

Chenodeoxycholic acid has two hydroxyl groups and is modified with the addition of another hydroxyl group to produce cholic acid . The molecular formula is C24H35D5O4 .


Chemical Reactions Analysis

Chenodeoxycholic acid is a bile acid naturally found in the body. It works by dissolving the cholesterol that makes gallstones and inhibiting production of cholesterol in the liver and absorption in the intestines, which helps to decrease the formation of gallstones .


Physical and Chemical Properties Analysis

The molecular weight of Chenodeoxycholic Acid-d5 (Major) is 397.6 . The critical micellar concentrations (CMCs) of CDCA and UDCA, measured by surface tension method, were 3.6 mM and 6.4 mM respectively .

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

Chenodeoxycholic acid-d5 is an epimer of ursodeoxycholic acid, primarily present in trace amounts in bile. Its pharmacological properties are highlighted through its capability to significantly reduce biliary cholesterol saturation. In controlled studies, it has shown efficacy in the dissolution of radiolucent gallstones in a specific patient subgroup, particularly when stringent selection criteria are applied. The optimal dose and its remarkable tolerance profile underscore its therapeutic potential in gallstone dissolution therapy, presenting a non-surgical alternative for certain patients (Ward et al., 1984).

Environmental and Archaeological Applications

Chenodeoxycholic acid-d5 is utilized as a fecal marker in environmental and archaeological contexts, offering insights into ancient agricultural practices and the presence of animals. By analyzing various steroids, including chenodeoxycholic acid, researchers can differentiate between the fecal matter of different livestock, providing valuable information on ancient human and animal activities. This application is particularly notable in differentiating horse feces and distinguishing between goat and sheep/cattle feces based on their steroid signatures (Prost et al., 2017).

Biochemical and Pharmaceutical Synthesis

In the pharmaceutical domain, chenodeoxycholic acid-d5 serves as a precursor for the synthesis of ursodeoxycholic acid (UDCA), a clinically significant compound. The synthesis process of UDCA from chenodeoxycholic acid involves complex chemical routes and biotransformation techniques. This review provides a comprehensive analysis of the synthesis methodologies, the bottlenecks, and the potential advancements in the production of UDCA, underscoring the pivotal role of chenodeoxycholic acid-d5 in pharmaceutical synthesis (Tonin & Arends, 2018).

Role in Colorectal Cancer

Chenodeoxycholic acid-d5 has been implicated in colorectal cancer research, specifically in understanding the relationship between fecal bile acids and cancer. A meta-analysis revealed that an increased concentration of chenodeoxycholic acid might play a role in the etiology of colorectal cancer, highlighting its significance in cancer research (Tong et al., 2008).

Hepatic and Biliary Functions

The compound's influence on hepatic and biliary functions is noteworthy. Chenodeoxycholic acid-d5, particularly in its hydrophobic form, exerts regulatory effects on liver and biliary tract functions. This includes suppression of hepatic cholesterol synthesis and modulation of biliary cholesterol and phospholipid output. Its impact on gall-bladder emptying rates and its cytotoxic effects in vitro are significant areas of study, emphasizing its role in hepatic and biliary health (Carulli et al., 2000).

Mechanism of Action

Target of Action

Chenodeoxycholic Acid-d5 (Major), also known as Chenodeoxycholic acid (CDCA), is a primary bile acid generated in the liver from cholesterol . It primarily targets the cholesterol in the body, specifically in the liver and intestines . It also targets other bile acids that can be harmful to liver cells when levels are elevated .

Mode of Action

Chenodeoxycholic Acid-d5 (Major) works by dissolving the cholesterol that makes gallstones and inhibiting the production of cholesterol in the liver and absorption in the intestines . This helps to decrease the formation of gallstones . It can also reduce the amount of other bile acids that can be harmful to liver cells when levels are elevated .

Biochemical Pathways

In liver cells, CDCA is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts . In the intestine, CDCA is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .

Pharmacokinetics

The pharmacokinetics of Chenodeoxycholic Acid-d5 (Major) involve its synthesis in the liver from cholesterol via several enzymatic steps . It is then conjugated with taurine or glycine, forming taurochenodeoxycholate or glycochenodeoxycholate . These conjugated forms have a lower pKa, which results in them being ionized at the usual pH in the intestine, and staying in the gastrointestinal tract until reaching the ileum to be reabsorbed .

Result of Action

The result of the action of Chenodeoxycholic Acid-d5 (Major) is the reduction of levels of cholesterol in the bile, which helps gallstones that are made predominantly of cholesterol to dissolve . It is ineffective with stones of a high calcium or bile acid content .

Action Environment

The action of Chenodeoxycholic Acid-d5 (Major) is influenced by the environment within the body, particularly the liver and intestines where it primarily acts . The concentration of bile acids can influence its action, as when bile acid concentrations increase, CA and CDCA activate FXR which is recruited to a RXR/FXR heterodimer in SHP promoter causing the transcription of the receptor .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Chenodeoxycholic Acid-d5 (Major) . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Biochemical Analysis

Cellular Effects

Chenodeoxycholic Acid-d5 (Major) has significant effects on various types of cells and cellular processes. It has been found to enhance the effect of sorafenib in inhibiting HepG2 cell growth through the EGFR/Stat3 pathway .

Molecular Mechanism

Chenodeoxycholic Acid-d5 (Major) exerts its effects at the molecular level through various mechanisms. It suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool .

Temporal Effects in Laboratory Settings

Over time, Chenodeoxycholic Acid-d5 (Major) has been observed to increase lipid profiles and total bile acid in liver and cecum, suggesting that they may play an important role in the progression of obesity .

Dosage Effects in Animal Models

In animal models, the effects of Chenodeoxycholic Acid-d5 (Major) vary with different dosages. In a rabbit model of osteoarthritis, it was found to have a therapeutic effect .

Metabolic Pathways

Chenodeoxycholic Acid-d5 (Major) is involved in several metabolic pathways. It is synthesized in the liver from cholesterol via several enzymatic steps . In the intestine, it is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .

Transport and Distribution

Chenodeoxycholic Acid-d5 (Major) is well absorbed from the small intestine and taken up by the liver where it is converted to its taurine and glycine conjugates and secreted in bile .

Subcellular Localization

The subcellular localization of Chenodeoxycholic Acid-d5 (Major) is primarily in the liver cells where it is synthesized and then released into the bile ducts .

Properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-FVAYXOGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745918
Record name (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52840-12-7
Record name (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.